molecular formula C23H22BrN5O3S B11243362 4-[1-(5-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one

4-[1-(5-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B11243362
M. Wt: 528.4 g/mol
InChI Key: RPPNRVMEQLEZSQ-UHFFFAOYSA-N
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Description

The compound 4-[1-(5-{[2-(5-BROMO-2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)ETHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE is a complex organic molecule that features multiple functional groups, including indole, triazole, and benzoxazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(5-{[2-(5-BROMO-2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)ETHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE typically involves multi-step organic synthesis. The process may include:

    Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Triazole Formation: The triazole ring can be constructed via cycloaddition reactions involving azides and alkynes.

    Benzoxazine Synthesis: The benzoxazine ring can be synthesized through the reaction of an amine with formaldehyde and a phenol derivative.

    Coupling Reactions: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[1-(5-{[2-(5-BROMO-2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)ETHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The bromine atom in the indole moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Organolithium reagents, Grignard reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

4-[1-(5-{[2-(5-BROMO-2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)ETHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anticancer or antimicrobial agent.

    Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 4-[1-(5-{[2-(5-BROMO-2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)ETHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE involves its interaction with specific molecular targets. The indole and triazole moieties are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indomethacin and tryptophan share the indole moiety.

    Triazole Derivatives: Compounds such as fluconazole and voriconazole contain the triazole ring.

    Benzoxazine Derivatives: Compounds like benzoxazine-based polymers are structurally related.

Uniqueness

The uniqueness of 4-[1-(5-{[2-(5-BROMO-2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)ETHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE lies in its combination of multiple functional groups, which may confer unique biological activities and chemical properties not found in simpler analogs.

Properties

Molecular Formula

C23H22BrN5O3S

Molecular Weight

528.4 g/mol

IUPAC Name

4-[1-[5-[2-(5-bromo-2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-1,4-benzoxazin-3-one

InChI

InChI=1S/C23H22BrN5O3S/c1-14(29-18-5-3-4-6-19(18)32-12-20(29)30)22-25-26-23(27(22)2)33-13-21(31)28-10-9-15-11-16(24)7-8-17(15)28/h3-8,11,14H,9-10,12-13H2,1-2H3

InChI Key

RPPNRVMEQLEZSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(N1C)SCC(=O)N2CCC3=C2C=CC(=C3)Br)N4C(=O)COC5=CC=CC=C54

Origin of Product

United States

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